Lilac aldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

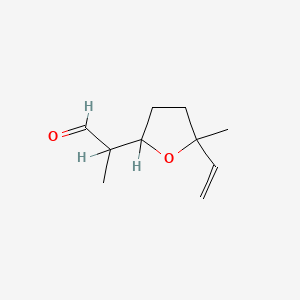

Lilac aldehyde is an aldehyde.

(+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde, also known as 2-(5-ethenyl-5-methyltetrahydrofuran-2-yl)propanal or 5-ethenyltetrahydro-alpha, 5-dimethyl-2-furanacetaldehyde, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde can be found in tea. This makes (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Ecological Role

Pollinator Attraction

Lilac aldehyde is a key floral scent compound that plays a crucial role in attracting pollinators. For instance, in Silene latifolia, this compound is essential for attracting the nocturnal moth Hadena bicruris, which serves as both a pollinator and seed predator. Research indicates that the ratio of this compound stereoisomers can be a reliable trait for host-plant detection by these moths, highlighting its ecological significance .

Chemical Markers

Lilac aldehydes are being investigated as chemical markers for the botanical origin of honeys. Their presence can indicate the floral sources of honey, thereby enhancing quality control and authenticity verification in the honey industry .

Perfumery

Olfactory Properties

this compound is widely utilized in the fragrance industry due to its pleasant floral aroma. Synthetic versions of this compound are preferred for commercial perfumery applications because they provide consistent quality and availability. The compound's olfactory properties have been extensively studied, revealing that different stereoisomers exhibit varying scent intensities and characteristics .

Synthesis of Analogues

Recent studies have focused on synthesizing seco-analogues of this compound to explore their olfactory properties further. These analogues have shown that modifications to the molecular structure can significantly alter the scent profile, shifting from flowery to spicy or fruity notes depending on structural changes .

Food Science

Freshness Indicators

Interestingly, lilac aldehydes have been identified as odour-active compounds in oysters, suggesting potential applications as freshness indicators for seafood products. The ability to detect specific volatile compounds can aid in assessing the quality and freshness of food items, thus enhancing food safety measures .

Pest Control

Mosquito Attraction and Repellence

Recent research has revealed that this compound can influence mosquito behavior. Studies show that mosquitoes are attracted to flowers emitting this compound, which stimulates specific regions of their antennae responsible for scent processing. However, varying concentrations can lead to different behavioral responses; higher levels may repel mosquitoes instead of attracting them . This duality presents potential applications in developing natural repellents or attractants for pest management strategies.

Comparative Analysis of Volatile Compounds

A comparative analysis of volatile compounds across different plant species has shown that this compound is prevalent among various floral scents. Its unique chemical structure allows it to be present in multiple species, contributing to diverse ecological interactions and applications .

Eigenschaften

CAS-Nummer |

67920-63-2 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

2-(5-ethenyl-5-methyloxolan-2-yl)propanal |

InChI |

InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3 |

InChI-Schlüssel |

YPZQHCLBLRWNMJ-UHFFFAOYSA-N |

SMILES |

CC(C=O)C1CCC(O1)(C)C=C |

Kanonische SMILES |

CC(C=O)C1CCC(O1)(C)C=C |

Dichte |

0.951-0.961 (20°) |

Key on ui other cas no. |

67920-63-2 |

Physikalische Beschreibung |

Clear colourless liquid; Floral aroma reminiscent of lilac |

Löslichkeit |

Insoluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.